molecular formula C18H19NO2 B1293349 2-Azetidinomethyl-2'-methoxybenzophenone CAS No. 898754-35-3

2-Azetidinomethyl-2'-methoxybenzophenone

Cat. No.: B1293349
CAS No.: 898754-35-3
M. Wt: 281.3 g/mol
InChI Key: HMSIBDSAVRAREP-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-methoxybenzophenone is a benzophenone derivative featuring an azetidinomethyl group (a four-membered secondary amine ring) at the 2-position and a methoxy group at the 2'-position of the benzophenone scaffold. Benzophenones are widely studied for their diverse applications, including UV filtering, pharmaceutical intermediates, and bioactive molecules.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-10-5-4-9-16(17)18(20)15-8-3-2-7-14(15)13-19-11-6-12-19/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSIBDSAVRAREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643689
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-35-3
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-2’-methoxybenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Azetidinomethyl-2’-methoxybenzophenone are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-2’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-Hydroxy-2’-methoxybenzophenone.

    Reduction: 2-Azetidinomethyl-2’-methoxybenzhydrol.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azetidinomethyl-2’-methoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-2’-methoxybenzophenone is not well-documented. benzophenone derivatives generally exert their effects through interactions with cellular proteins and enzymes. The azetidinomethyl group may enhance the compound’s ability to interact with specific molecular targets, potentially influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-Azetidinomethyl-2'-methoxybenzophenone:

2-(Dimethylamino)-2′-methoxybenzophenone (C₁₆H₁₇NO₂)
  • Substituents: Dimethylamino group at 2-position, methoxy at 2'-position.
  • Properties :
    • Melting Point: 111–113°C.
    • NMR Data (CDCl₃): δ 2.79 (s, 6H, N(CH₃)₂), 3.68 (s, 3H, OCH₃), aromatic protons at δ 6.77–7.52.
    • Synthesis: Prepared via Friedel-Crafts acylation or Ullmann coupling, yielding 74% .
  • Applications : Intermediate in synthesizing acridones and heterocycles.
2',6',4-Trihydroxy-4'-methoxybenzophenone
  • Substituents : Hydroxy groups at 2', 6', and 4-positions; methoxy at 4'-position.
  • Properties: Isolated from P.
2-Fluoro-4'-methoxybenzophenone (C₁₄H₁₁FO₂)
  • Substituents : Fluoro at 2-position, methoxy at 4'-position.
  • Properties: CAS No.: 66938-29-2; commercial availability as a synthetic intermediate.
  • Applications : Used in fluorinated compound synthesis.
Benzophenone-3 (Oxybenzone, C₁₄H₁₂O₃)
  • Substituents : Hydroxy at 2-position, methoxy at 4-position.
  • Properties :
    • UV absorption: Peak at ~288 nm.
    • Applications: Broad-spectrum UV filter in sunscreens.

Comparative Analysis

Physicochemical Properties
Property This compound 2-(Dimethylamino)-2′-methoxybenzophenone Benzophenone-3
Molecular Weight ~281.34 (C₁₇H₁₇NO₂) 255.33 228.24
Polar Groups Azetidinomethyl (basic), methoxy Dimethylamino (basic), methoxy Hydroxy, methoxy
Solubility Likely polar aprotic solvents (e.g., DMF) Soluble in CDCl₃ Lipophilic
Melting Point Not reported 111–113°C 62–65°C

Key Observations :

  • The azetidinomethyl group introduces greater steric hindrance and basicity compared to dimethylamino or hydroxy groups.
  • Methoxy at the 2'-position (vs. 4' in BP-3) may alter electronic effects on the aromatic ring, affecting UV absorption or reactivity.

Biological Activity

2-Azetidinomethyl-2'-methoxybenzophenone, with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and particularly its biological activity, focusing on antimicrobial and anticancer properties.

The synthesis of this compound typically involves the following steps:

  • Friedel-Crafts Acylation : The acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2'-methoxybenzophenone.
  • Azetidine Introduction : The azetidine ring is introduced by reacting 2'-methoxybenzophenone with azetidine in the presence of a base like sodium hydride or potassium carbonate.

Chemical Reactions

This compound can undergo various reactions:

  • Oxidation : The methoxy group can be oxidized to yield phenolic derivatives.
  • Reduction : The carbonyl group can be reduced to form secondary alcohols.
  • Substitution : The azetidinomethyl group may participate in nucleophilic substitutions.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have investigated the compound's effectiveness against various microbial strains. Preliminary results indicate that it may possess significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

Microbial StrainInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)Reference
1080
5055
10030

The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets within cells. The azetidine ring and methoxy group enhance binding affinity to various enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial action and apoptosis induction in cancer cells.

Comparison with Similar Compounds

When compared to other benzophenone derivatives, such as 2-Azetidinomethylbenzophenone and 4'-Azetidinomethyl-3-methoxybenzophenone, the unique positioning of the azetidine ring and methoxy group in this compound influences its reactivity and biological activity.

CompoundUnique FeaturesBiological Activity
This compoundMethoxy group enhances solubilityAntimicrobial, Anticancer
2-AzetidinomethylbenzophenoneLacks methoxy groupLimited biological activity
4'-Azetidinomethyl-3-methoxybenzophenoneDifferently substitutedVaries by substitution

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